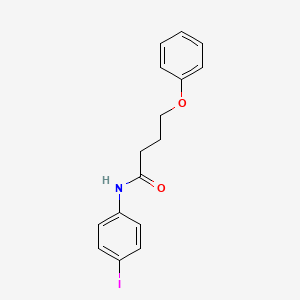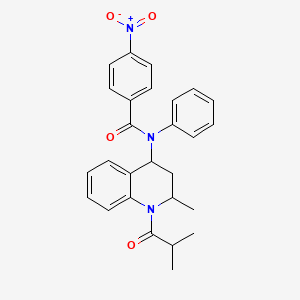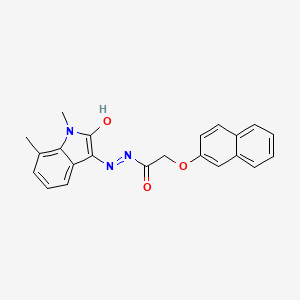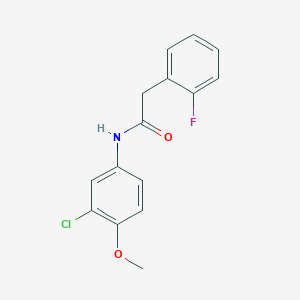
N-(4-iodophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-4-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPB belongs to the class of arylalkoxypropanoic acid derivatives, and its structure consists of a phenoxybutyric acid linked to an iodophenyl group.
作用機序
The mechanism of action of N-(4-iodophenyl)-4-phenoxybutanamide involves its interaction with peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. N-(4-iodophenyl)-4-phenoxybutanamide acts as a PPAR gamma agonist, leading to the activation of downstream signaling pathways that regulate gene expression. This activation results in the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-iodophenyl)-4-phenoxybutanamide inhibits cell growth by inducing cell cycle arrest and apoptosis. Inflammatory responses are characterized by the production of pro-inflammatory cytokines, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to suppress the production of these cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.
実験室実験の利点と制限
One of the advantages of N-(4-iodophenyl)-4-phenoxybutanamide is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have high potency and selectivity in its biological effects, making it a promising candidate for drug development. However, one limitation of N-(4-iodophenyl)-4-phenoxybutanamide is its low solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to investigate the long-term effects and safety of N-(4-iodophenyl)-4-phenoxybutanamide.
将来の方向性
There are several future directions for N-(4-iodophenyl)-4-phenoxybutanamide research. One potential area of investigation is the development of novel formulations that can improve the solubility and bioavailability of N-(4-iodophenyl)-4-phenoxybutanamide. Another direction is to explore the potential of N-(4-iodophenyl)-4-phenoxybutanamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential of N-(4-iodophenyl)-4-phenoxybutanamide in treating other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(4-iodophenyl)-4-phenoxybutanamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves its interaction with PPAR gamma, leading to the modulation of various cellular processes. While N-(4-iodophenyl)-4-phenoxybutanamide has several advantages, such as high potency and selectivity, further studies are needed to investigate its long-term effects and safety. Overall, N-(4-iodophenyl)-4-phenoxybutanamide represents a promising candidate for drug development and further research in the field of medicine.
合成法
The synthesis of N-(4-iodophenyl)-4-phenoxybutanamide involves the reaction of 4-iodophenol with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodophenyl)-4-phenoxybutanamide. This synthesis method has been optimized to achieve high yields and purity of N-(4-iodophenyl)-4-phenoxybutanamide.
科学的研究の応用
N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-iodophenyl)-4-phenoxybutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.
特性
IUPAC Name |
N-(4-iodophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHTWNGIIMPBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)


![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)


![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)

![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)